Cas no 2137669-12-4 (1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol)
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol
- 2137669-12-4
- EN300-1115823
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- Inchi: 1S/C8H15N3O3S/c1-9-3-7(12)5-11-6-8(4-10-11)15(2,13)14/h4,6-7,9,12H,3,5H2,1-2H3
- InChI Key: MMHZPIIBHVHJBZ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CC(CNC)O)(=O)=O
Computed Properties
- Exact Mass: 233.08341252g/mol
- Monoisotopic Mass: 233.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 92.6Ų
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115823-0.05g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1115823-0.1g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1115823-0.25g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1115823-0.5g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1115823-1.0g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1115823-2.5g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1115823-5.0g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1115823-10.0g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1115823-1g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1115823-5g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol |
2137669-12-4 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol
1-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-3-(Methylamino)Propan-2-Ol: A Comprehensive Overview
The compound 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol (CAS No. 2137669-12-4) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique combination of functional groups, including a pyrazole ring, a methanesulfonyl group, and a methylamino propanol moiety. These features contribute to its potential as a lead compound in drug discovery and development.
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. The pyrazole ring, a key structural element, is known to enhance the molecule's ability to interact with bacterial cell membranes, thereby disrupting their integrity. Additionally, the methanesulfonyl group imparts increased stability and bioavailability, making this compound a promising candidate for the development of novel antibiotics. Researchers have also explored its potential as an anti-inflammatory agent, with preliminary data suggesting significant reduction in inflammatory markers in preclinical models.
The synthesis of 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The critical steps include the formation of the pyrazole ring via cyclization reactions and the subsequent introduction of the methanesulfonyl and methylamino groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity.
In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties due to its balanced hydrophilic and lipophilic characteristics. The presence of the methylamino propanol moiety enhances solubility in aqueous media, while the methanesulfonyl group contributes to lipophilicity, ensuring efficient penetration into biological membranes. Preclinical studies have demonstrated moderate clearance rates, suggesting that this compound has potential for oral administration with appropriate dosing regimens.
The biological activity of 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol is closely tied to its ability to modulate key cellular pathways. For instance, it has been shown to inhibit the activity of certain kinases involved in inflammation and immune response. This inhibition is mediated through direct binding to the active site of these enzymes, as evidenced by X-ray crystallography studies. Furthermore, computational modeling has revealed that the pyrazole ring plays a critical role in stabilizing these interactions through hydrogen bonding and π–π stacking.
Recent clinical trials have focused on evaluating the safety and efficacy of this compound in treating infectious diseases caused by drug-resistant bacterial strains. Early results indicate that it possesses potent bactericidal activity without causing significant cytotoxicity to host cells. This selectivity is attributed to its high affinity for bacterial targets compared to human homologs. Moreover, preliminary toxicological studies suggest that this compound has a favorable safety profile, with no major adverse effects observed at therapeutic doses.
In conclusion, 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(methylamino)propan-2-ol (CAS No. 2137669-12
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